2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride
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Overview
Description
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is an organic compound with the molecular formula C8H7FO4S. It is known for its application in click chemistry, where it serves as a connector for the assembly of small molecules with proteins or nucleic acids through the sulfonyl fluoride motif .
Mechanism of Action
Target of Action
It’s known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
The mode of action of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride involves its interaction with its targets, possibly proteins or nucleic acids . The sulfonyl fluoride motif in the compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets . This is a new click chemistry approach through sulfates, which is a complimentary approach to using amides and phosphate groups as linkers .
Biochemical Pathways
Given its potential to interact with proteins or nucleic acids, it may influence a variety of biochemical pathways depending on the specific targets it interacts with .
Result of Action
Its ability to form -so2- linked small molecules with proteins or nucleic acids suggests it could influence the function of these molecules, potentially leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride typically involves the reaction of 1,4-benzodioxane with sulfonyl fluoride reagents under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the assembly of complex molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzenedisulfonyl fluoride
- 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
- 3-Methoxybenzenesulfonyl fluoride
- Benzenesulfonyl fluoride
- 3-(Fluorosulfonyl)benzoic acid
Uniqueness
2,3-Dihydro-1,4-benzodioxine-6-sulfonyl fluoride is unique due to its specific structure, which includes a 1,4-benzodioxine ring system and a sulfonyl fluoride group. This combination provides distinct reactivity and stability, making it particularly useful in click chemistry applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-6-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c9-14(10,11)6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQRQGVWYYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368844-00-1 |
Source
|
Record name | 1368844-00-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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